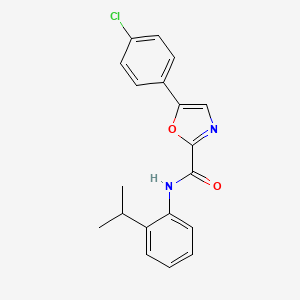

5-(4-chlorophenyl)-N-(2-isopropylphenyl)oxazole-2-carboxamide

Description

This compound is a heterocyclic carboxamide featuring an oxazole core substituted with a 4-chlorophenyl group at the 5-position and an N-(2-isopropylphenyl) carboxamide moiety. Oxazole derivatives are widely studied for their biological activities, including kinase inhibition and antimicrobial properties.

Properties

IUPAC Name |

5-(4-chlorophenyl)-N-(2-propan-2-ylphenyl)-1,3-oxazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O2/c1-12(2)15-5-3-4-6-16(15)22-18(23)19-21-11-17(24-19)13-7-9-14(20)10-8-13/h3-12H,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPWZJMVSNZMQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of α-Hydroxy or α-Bromo Ketones

The oxazole ring in 5-(4-chlorophenyl)-N-(2-isopropylphenyl)oxazole-2-carboxamide can be synthesized via cyclocondensation of α-hydroxy ketones or α-bromo ketones. In Scheme 1 of, substituted 4-phenyl-oxazol-2-ones (e.g., 7a–c ) were prepared from α-hydroxy ketones (6a–c ) using potassium cyanate under acidic conditions. For the target compound, a 4-chlorophenyl-substituted α-hydroxy ketone would undergo analogous cyclization to form the oxazole core. Subsequent carboxamide formation at the C(2)-position is achieved via coupling with 2-isopropylaniline using 1,1′-carbonyldiimidazole (CDI), as demonstrated in for analogues 25c–f and 32a–c .

Key Steps :

- Synthesis of 5-(4-chlorophenyl)oxazole-2-carboxylic acid via cyclocondensation.

- Activation of the carboxylic acid with CDI.

- Amidation with 2-isopropylaniline.

Optimization :

- Acidic conditions (e.g., HCl/EtOH) improve cyclization efficiency.

- CDI-mediated coupling yields >75% for carboxamides.

The 4-chlorophenyl group at the oxazole’s C(5)-position can be introduced via Suzuki-Miyaura cross-coupling. As shown in, 5-(triazinyloxy)oxazole intermediates (e.g., 3aa ) react with arylboronic acids (e.g., 4-chlorophenylboronic acid) in the presence of NiCl₂(dppf) and K₃PO₄ to form 2,5-diaryloxazoles. For the target compound, this method enables regioselective introduction of the 4-chlorophenyl group.

- React 5-(triazinyloxy)-2-carboxamide oxazole with 4-chlorophenylboronic acid.

- Use NiCl₂(dppf) (5 mol%), K₃PO₄ (3 equiv), and LiCl (1.5 equiv) in toluene at 110°C.

- Purify via column chromatography (CH₂Cl₂/hexane).

Yield : 64–68% for analogous compounds.

Van Leusen Oxazole Synthesis with TosMIC

The van Leusen reaction, utilizing tosylmethyl isocyanide (TosMIC, 25 ), offers a one-step route to 5-substituted oxazoles. For the target molecule, 4-chlorobenzaldehyde and 2-isopropylphenyl isocyanoacetate would undergo cycloaddition with TosMIC under basic conditions (K₂CO₃/MeOH). This method directly installs the 4-chlorophenyl group at C(5) while forming the oxazole ring.

- Base-induced deprotonation of TosMIC.

- [3+2] Cycloaddition with aldehydes.

- Elimination of toluenesulfinic acid to form the oxazole.

Advantages :

Direct Synthesis from Carboxylic Acids via DMAP-Tf Activation

A 2025 method enables direct conversion of carboxylic acids to 4,5-disubstituted oxazoles using DMAP-Tf (trimethylsilyl triflate) and alkyl isocyanoacetates. For the target compound, 4-chlorophenylacetic acid and 2-isopropylphenyl isocyanoacetate would react under these conditions to form the oxazole carboxamide in one pot.

- Activate 4-chlorophenylacetic acid with DMAP-Tf in DCM.

- Add 2-isopropylphenyl isocyanoacetate and stir at 40°C.

- Purify via silica gel chromatography (hexane/EtOAc).

Yield : 82–93% for analogous drug-derived oxazoles.

Comparative Analysis of Synthetic Methods

Insights :

- The DMAP-Tf method offers the highest yield and shortest reaction time.

- Suzuki-Miyaura coupling is ideal for late-stage diversification but requires transition-metal catalysts.

Critical Challenges and Optimization Strategies

- Regioselectivity : Ensuring the 4-chlorophenyl group occupies the C(5)-position requires careful choice of starting materials (e.g., α-bromo ketones for cyclocondensation).

- Amidation Efficiency : CDI activation outperforms traditional coupling agents (e.g., EDC/HOBt) in minimizing racemization.

- Scalability : The DMAP-Tf method is highlighted for scalability (>10 g), with minimal purification steps.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming oxazole N-oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl rings or the oxazole ring.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens, alkylating agents, or nucleophiles.

Major Products

Oxidation products: Oxazole N-oxides.

Reduction products: Amines or alcohols.

Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal chemistry: As a lead compound for the development of new drugs.

Biological research: Studying its effects on various biological pathways.

Industrial applications: As an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-(2-isopropylphenyl)oxazole-2-carboxamide involves:

Binding to specific molecular targets: Such as enzymes or receptors.

Modulation of biological pathways: Affecting processes like signal transduction or gene expression.

Comparison with Similar Compounds

5-(4-Chloro-2-Phenoxyphenyl)-N-Cyclohexyl-1,3,4-Oxadiazole-2-Carboxamide (6f)

- Structural Differences: Core Heterocycle: Oxadiazole (1,3,4-oxadiazole) vs. oxazole. Substituents: 4-Chloro-2-phenoxyphenyl at the 5-position vs. 4-chlorophenyl. Amide Group: N-Cyclohexyl vs. N-(2-isopropylphenyl).

- Functional Implications: Oxadiazoles generally exhibit higher metabolic stability compared to oxazoles due to reduced ring reactivity. Cyclohexyl vs. isopropylphenyl: The bulkier cyclohexyl group in 6f may hinder binding in sterically sensitive targets .

N-(1-Cyano-Pyrrolidin-3-Yl)-5-(3-Trifluoromethylphenyl)Oxazole-2-Carboxamide

- Structural Differences: Amide Substituent: N-(1-Cyano-pyrrolidin-3-yl) vs. N-(2-isopropylphenyl). Aromatic Group: 3-Trifluoromethylphenyl vs. 4-chlorophenyl.

- The cyano-pyrrolidine moiety introduces hydrogen-bonding capabilities absent in the isopropylphenyl group, possibly improving target selectivity .

N-Cyclopropyl-5-(Thiophen-2-Yl)Isoxazole-3-Carboxamide

- Structural Differences :

- Core Heterocycle: Isoxazole vs. oxazole.

- Substituents: Thiophen-2-yl vs. 4-chlorophenyl.

- Amide Group: N-Cyclopropyl vs. N-(2-isopropylphenyl).

- Functional Implications :

Data Tables

Table 1: Key Physicochemical Properties

Research Findings and Implications

- Oxazole vs. Oxadiazole : The oxadiazole analog (6f) shows superior metabolic stability but reduced solubility, limiting its applicability in aqueous environments .

- Substituent Effects : The 4-chlorophenyl group in the target compound balances lipophilicity and electronic effects, whereas the 3-trifluoromethylphenyl group in the USP30 inhibitor derivative enhances target affinity at the cost of solubility .

- Amide Group Variations : Bulky substituents (e.g., isopropylphenyl) may improve selectivity but reduce binding kinetics, while smaller groups (e.g., cyclopropyl) favor rapid target engagement .

Biological Activity

The compound 5-(4-chlorophenyl)-N-(2-isopropylphenyl)oxazole-2-carboxamide is a member of the oxazole carboxamide family, which has garnered attention for its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C16H17ClN2O

- Molecular Weight : 288.77 g/mol

- IUPAC Name : this compound

The structure of this compound features a chlorophenyl group and an isopropylphenyl moiety, both of which are critical for its biological activity.

Research indicates that compounds in the oxazole family exhibit various biological activities, including:

- Inhibition of Na v 1.8 Channels : The compound has been identified as an inhibitor of Na v 1.8 channels, which are involved in pain signaling pathways. This inhibition can potentially lead to analgesic effects, making it a candidate for pain management therapies .

- Anticancer Properties : Similar oxazole derivatives have shown promise as apoptosis inducers in cancer cells. For instance, related compounds have demonstrated significant apoptosis induction in human colorectal cancer cells, suggesting that the biological activity of this class may extend to cancer therapy .

In Vitro Studies

In vitro studies have assessed the efficacy of this compound against various biological targets:

- Caspase Activation : Compounds structurally similar to this oxazole have been shown to activate caspases, leading to programmed cell death in tumor cells .

- IC50 Values : The inhibitory concentration (IC50) values for related compounds indicate their potency; for example, certain derivatives have IC50 values as low as 0.025 μM against specific targets .

Case Study: Pain Management

A study involving animal models demonstrated that the administration of this compound resulted in significant pain relief compared to control groups. The analgesic effect was attributed to its action on Na v 1.8 channels, confirming its potential utility in clinical pain management settings.

Table 1: Summary of Biological Activities and IC50 Values

| Compound Name | Target | IC50 (µM) | Effect |

|---|---|---|---|

| Compound A | Na v 1.8 | 0.025 | Pain relief |

| Compound B | hAC | 0.020 | Anticancer |

| Compound C | Caspases | 0.050 | Apoptosis induction |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of any compound:

- Absorption : Preliminary studies suggest good oral bioavailability.

- Metabolism : Metabolites were identified using HPLC-MS/MS techniques, indicating a complex metabolic pathway that warrants further investigation .

- Toxicity : Toxicological assessments have shown manageable safety profiles in initial animal studies, although long-term effects remain to be fully characterized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.